Ganhuangenin
Description
Properties
IUPAC Name |
2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJPTACQDZPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239031 | |
| Record name | Ganhuangenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92519-91-0 | |
| Record name | Ganhuangenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganhuangenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Extraction and Initial Processing
Plant Material Selection and Pretreatment
Ganhuangenin is typically extracted from dried roots of Scutellariae radix or Scutellaria rehderiana. Commercial suppliers, such as Sun Ten Pharmaceutical Co. (Taiwan), provide authenticated plant material, which is air-dried and mechanically fragmented to enhance solvent penetration.
Solvent Extraction
Two principal solvent systems are employed:
Ethanol-Based Extraction
In a standardized protocol, 1.7 kg of Scutellariae radix undergoes maceration in ethanol at room temperature for five days, repeated twice. The combined ethanolic extract is concentrated under reduced pressure to yield a brown residue (52.4 g from 1.7 kg raw material). This residue is suspended in water and partitioned sequentially with ethyl acetate (EA) and n-butanol. The EA fraction, rich in flavones, is retained for further purification.
Acetone-Based Extraction
Alternative methods using Scutellaria rehderiana report acetone extraction, where plant material is soaked in acetone to solubilize non-polar constituents. The acetone extract is evaporated to dryness, reconstituted in water, and subjected to liquid-liquid partitioning.
Chromatographic Purification
Silica Gel Column Chromatography
The EA fraction from ethanol extraction is loaded onto a silica gel column. Elution with gradients of dichloromethane-methanol (95:5 to 70:30) separates flavone-rich fractions. Monitoring via thin-layer chromatography (TLC) identifies fractions containing this compound, which are pooled and concentrated.
High-Performance Liquid Chromatography (HPLC)
Final purification employs semi-preparative HPLC systems. For Scutellariae radix, a Phenomenex Luna C18 column (250 × 10 mm, 5 µm) is used with a mobile phase of water-methanol (solvent A) and methanol-acetic acid (solvent B). The gradient elution program is as follows:
- 0–7 min: 50% A → 40% A (0.5 mL/min)
- 7–12 min: 40% A → 30% A (0.3 mL/min)
- 12–28 min: 30% A → 20% A (0.3 mL/min)
Detection at 280 nm facilitates peak collection, with this compound eluting at ~22.5 minutes.
Structural Elucidation and Characterization
Spectroscopic Analysis
Purified this compound is characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral data include:
Comparative Analysis of Preparation Methods
The table below contrasts key parameters from two representative studies:
Critical Considerations in Optimization
Solvent Selection
Ethanol offers advantages in extracting hydroxylated flavones due to its polarity, while acetone may favor less polar analogs. The EA partition step enriches this compound by excluding highly polar (aqueous) and highly non-polar (n-butanol) compounds.
Chromatographic Efficiency
Silica gel chromatography preliminarily separates flavones by polarity, but HPLC is indispensable for resolving structurally similar analogs. The methanol-acetic acid mobile phase enhances peak resolution by suppressing ionization.
Chemical Reactions Analysis
Types of Reactions: Ganhuangenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .
Scientific Research Applications
Antioxidative Properties
Ganhuangenin has been extensively studied for its antioxidative effects. Research indicates that it inhibits lipid peroxidation, thereby protecting cellular membranes from oxidative damage. A study demonstrated that this compound significantly reduced lipid peroxide formation in Sprague-Dawley rats, highlighting its potential as a protective agent against oxidative stress . The antioxidative mechanism is thought to involve the modulation of various antioxidant enzymes, which enhances the overall antioxidative capacity of cells.
Immunomodulatory Effects
This compound exhibits notable immunomodulatory effects, particularly in the context of allergic reactions. In vitro studies have shown that it inhibits the production of immunoglobulin E (IgE) and reduces histamine release from peritoneal exudate cells stimulated by calcium ionophores or histamine releasers . This suggests that this compound may be beneficial in managing allergic conditions by blocking pathways involved in IgE-mediated responses.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to suppress the secretion of pro-inflammatory cytokines such as interleukin-8 and interleukin-1 beta in THP-1 cells, which are human monocytic cells used as a model for studying inflammation . Furthermore, this compound's ability to inhibit leukotriene B4 release underscores its potential utility in treating inflammatory diseases.
Case Studies and Experimental Findings
- Lipid Peroxidation Inhibition : A study by Kimura et al. (1982) highlighted that this compound effectively lowered lipid peroxidation levels in rat tissues, suggesting its role as an antioxidative agent .
- IgE Production Inhibition : Research on the effects of this compound on mesenteric lymph node lymphocytes revealed that it significantly inhibited IgE production and alleviated lipid peroxidation induced by concanavalin A stimulation .
- Cytokine Suppression : In a study examining inflammatory responses, this compound was found to significantly reduce IL-8 and IL-1β production in response to Propionibacterium acnes stimulation, indicating its potential application in dermatological conditions associated with inflammation .
Summary Table of Applications
Mechanism of Action
Ganhuangenin exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound helps in reducing blood glucose levels. Additionally, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The molecular targets include various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ganhuangenin shares structural and functional similarities with other flavonoids from the Scutellaria genus. Below is a comparative analysis with baicalein, scutellarein, and baicalin:
Table 1: Structural and Functional Comparison of this compound and Analogous Flavonoids
Key Observations :
Structural Differences :
- This compound’s methoxy groups at positions 8 and 2′ distinguish it from baicalein and scutellarein, which lack methoxy substitutions. This structural variation may enhance its membrane permeability and target-binding affinity compared to more polar hydroxylated analogs .
- Baicalin, a glucuronidated derivative of baicalein, exhibits reduced bioavailability but prolonged metabolic stability .
Functional Overlaps and Divergences :
- Antiviral Activity : All four compounds inhibit SARS-CoV-2 3CLpro, though potency differences remain unquantified in the provided evidence .
- Antioxidant Mechanisms : this compound uniquely suppresses PCOOH formation via peroxyl radical scavenging , whereas baicalein’s antioxidant activity is linked to ROS inhibition through MAPK/Nrf2 pathways .
- Anti-inflammatory Targets : this compound and baicalein both reduce IL-6 and TNF-α, but this compound’s efficacy against P. acnes-induced inflammation is specifically documented .
Source Plant Discrepancy: While most studies attribute this compound to S. rehderiana , one source erroneously cites S. baicalensis . This discrepancy highlights the need for rigorous taxonomic validation in phytochemical studies.
Biological Activity
Ganhuangenin is a flavonoid compound primarily derived from the traditional Chinese medicinal herb Lonicera japonica (Honeysuckle). It has garnered attention for its potential biological activities, particularly in anti-inflammatory, antibacterial, and antiviral contexts. This article aims to provide an in-depth exploration of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- CAS Number : 5271991
The compound's structure features multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. Research indicates that it can reduce inflammation induced by Propionibacterium acnes through the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. This property makes it a candidate for treating inflammatory skin conditions like acne .
Antibacterial Properties
Studies have demonstrated that this compound possesses antibacterial activity against various pathogens. Its efficacy against P. acnes highlights its potential use in dermatological applications, particularly for acne treatment. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting bacterial growth .
Antiviral Activity
Recent investigations have identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that it can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a role in antiviral therapy .
Antioxidant Effects
This compound has been shown to enhance antioxidant enzyme activity, thereby protecting cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases, including cancer .
Case Study 1: Acne Treatment
A clinical trial conducted at Seoul National University Hospital evaluated the effectiveness of this compound in a topical formulation for treating mild to moderate acne. Patients treated with a cream containing this compound showed significant improvement in inflammatory lesions compared to a placebo group over an 8-week period .
Case Study 2: Antiviral Efficacy
In vitro studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 by targeting its main protease. This finding positions this compound as a potential therapeutic agent in managing COVID-19, warranting further clinical trials to assess its efficacy in humans .
Research Findings Table
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound-related data?
- Methodological Answer :
- Data transparency : Share raw spectra, chromatograms, and experimental protocols in public repositories (e.g., Zenodo).
- Authorship criteria : Follow ICMJE guidelines to attribute contributions accurately.
- Conflict of interest : Disclose funding sources and patent applications.
Cite primary literature for methods and avoid redundant publication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
